molecular formula C10H15F3N2O3 B2821928 tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate CAS No. 1002355-90-9

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate

Cat. No.: B2821928
CAS No.: 1002355-90-9
M. Wt: 268.236
InChI Key: DHMAZLCUBRMXDX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H15F3N2O3. It is known for its unique structure, which includes an azetidine ring, a trifluoroacetamido group, and a tert-butyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The trifluoroacetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate involves its reactive functional groups. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides a strained, reactive site for chemical reactions. These properties make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated compounds and in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMAZLCUBRMXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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